molecular formula C21H24N2O3 B304069 N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Katalognummer B304069
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: IVTZEONWZZBVIH-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Wirkmechanismus

CX-4945 inhibits the activity of CK2 by binding to its catalytic subunit, preventing its phosphorylation and subsequent activation. CK2 plays a crucial role in the regulation of various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. By inhibiting CK2, CX-4945 disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, CX-4945 reduces the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, CX-4945 has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Vorteile Und Einschränkungen Für Laborexperimente

CX-4945 has several advantages for lab experiments. It is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, CX-4945 has been extensively optimized for its synthesis, which makes it readily available for research purposes. However, CX-4945 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, CX-4945 has been shown to have some off-target effects, which may complicate its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of CX-4945. One potential direction is the development of CX-4945 as a therapeutic agent for cancer. Several clinical trials have been conducted to evaluate the safety and efficacy of CX-4945 in cancer patients, and further studies are needed to determine its potential as a cancer treatment. Another potential direction is the study of CX-4945 in neurodegenerative disorders. Recent studies have shown that CK2 plays a crucial role in the regulation of neuronal function, and CX-4945 may have potential as a treatment for these disorders. Additionally, further studies are needed to determine the potential of CX-4945 as an antiviral agent, particularly in the treatment of HIV and hepatitis C virus.

Synthesemethoden

The synthesis of CX-4945 involves the reaction of 5-methyl-2-furancarboxylic acid with cyclohexylamine to produce 5-methyl-2-furylcarboxamidine. The resulting compound is then reacted with 4-fluoro-3-nitrobenzoic acid to form CX-4945. The synthesis method for CX-4945 has been extensively optimized to improve its yield and purity.

Wissenschaftliche Forschungsanwendungen

CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CX-4945 has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. CX-4945 has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques. Additionally, CX-4945 has been studied for its antiviral properties, where it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Eigenschaften

Produktname

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

N-[(Z)-3-(cyclohexylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-12-13-18(26-15)14-19(21(25)22-17-10-6-3-7-11-17)23-20(24)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,25)(H,23,24)/b19-14-

InChI-Schlüssel

IVTZEONWZZBVIH-RGEXLXHISA-N

Isomerische SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.